2-Morpholino-6-chloropyrimidine-4-boronic acid pinacol ester
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Overview
Description
2-Morpholino-6-chloropyrimidine-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a morpholino group, a chloropyrimidine moiety, and a boronic acid pinacol ester group, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-6-chloropyrimidine-4-boronic acid pinacol ester typically involves the reaction of 2-chloro-6-morpholinopyrimidine with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of the chloropyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and stringent control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-6-chloropyrimidine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Protodeboronation: Acids such as hydrochloric acid or solvents like methanol are used.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the halide used.
Protodeboronation: The major product is the corresponding pyrimidine derivative without the boronic ester group.
Scientific Research Applications
2-Morpholino-6-chloropyrimidine-4-boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Morpholino-6-chloropyrimidine-4-boronic acid pinacol ester involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the morpholino and chloropyrimidine groups enhances its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki–Miyaura coupling reactions.
4-Pyridineboronic Acid Pinacol Ester: Used in similar coupling reactions and has applications in the synthesis of heterocyclic compounds.
Uniqueness
2-Morpholino-6-chloropyrimidine-4-boronic acid pinacol ester is unique due to the presence of the morpholino and chloropyrimidine groups, which provide additional reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
IUPAC Name |
4-[4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BClN3O3/c1-13(2)14(3,4)22-15(21-13)10-9-11(16)18-12(17-10)19-5-7-20-8-6-19/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVYUSZSDWXDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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